molecular formula C21H19N3O2 B3907396 3-methyl-N-[3-[(2-pyridin-3-ylacetyl)amino]phenyl]benzamide

3-methyl-N-[3-[(2-pyridin-3-ylacetyl)amino]phenyl]benzamide

Cat. No.: B3907396
M. Wt: 345.4 g/mol
InChI Key: KSUQBEIZBPDRQJ-UHFFFAOYSA-N
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Description

3-methyl-N-[3-[(2-pyridin-3-ylacetyl)amino]phenyl]benzamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its intricate molecular structure, which includes a benzamide core, a pyridine ring, and various functional groups that contribute to its unique chemical properties.

Properties

IUPAC Name

3-methyl-N-[3-[(2-pyridin-3-ylacetyl)amino]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-15-5-2-7-17(11-15)21(26)24-19-9-3-8-18(13-19)23-20(25)12-16-6-4-10-22-14-16/h2-11,13-14H,12H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUQBEIZBPDRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)NC(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[3-[(2-pyridin-3-ylacetyl)amino]phenyl]benzamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the pyridine derivative, which is then coupled with an amine to form the desired benzamide compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions, where the reagents are mixed in reactors under controlled temperatures and pressures. The use of automated systems ensures precise control over the reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[3-[(2-pyridin-3-ylacetyl)amino]phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-methyl-N-[3-[(2-pyridin-3-ylacetyl)amino]phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and DNA.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-[3-[(2-pyridin-3-ylacetyl)amino]phenyl]benzamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of gene expression, and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-[3-[(2-pyridin-3-ylacetyl)amino]phenyl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-N-[3-[(2-pyridin-3-ylacetyl)amino]phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
3-methyl-N-[3-[(2-pyridin-3-ylacetyl)amino]phenyl]benzamide

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